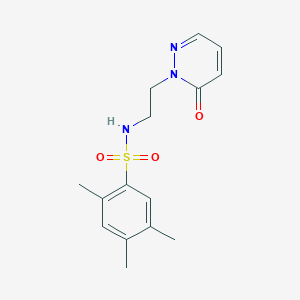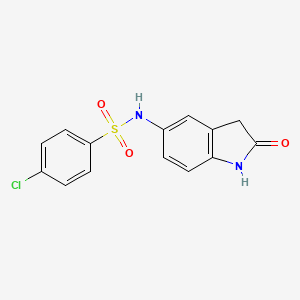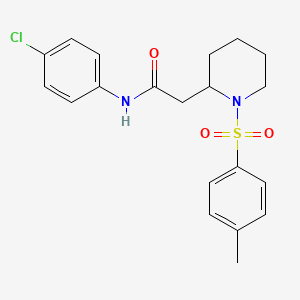
N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction. CTAP has been used to study the mechanism of action of the μ-opioid receptor and to develop new drugs for pain management and addiction treatment.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Researchers have explored analogs similar to N-(4-chlorophenyl)-2-(1-tosylpiperidin-2-yl)acetamide for their spectroscopic properties, electronic characteristics, and potential applications in materials science. For instance, derivatives have been studied for their photochemical and thermochemical properties, suggesting their viability as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, these compounds exhibit significant non-linear optical (NLO) activity, indicating their potential in optical and electronic device applications. Molecular docking studies, particularly with Cyclooxygenase 1 (COX1), have shown promising binding affinities, suggesting potential medicinal applications (Mary et al., 2020).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives, including compounds similar to this compound, have been investigated for their inhibitory effects on fatty acid synthesis in algae, demonstrating potential environmental and agricultural applications. These studies highlight their use as herbicides, offering insights into controlling undesirable vegetation in various crops while considering environmental safety and sustainability (Weisshaar & Böger, 1989).
Antiviral and Antiapoptotic Effects
Research has demonstrated the therapeutic efficacy of related anilidoquinoline derivatives in treating viral infections such as Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, offering a promising approach to developing new antiviral therapies. The observed decrease in viral load and increase in survival rates in animal models underscore the potential of these derivatives in medical research and treatment strategies (Ghosh et al., 2008).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-5-11-19(12-6-15)27(25,26)23-13-3-2-4-18(23)14-20(24)22-17-9-7-16(21)8-10-17/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHXFLWRBCFUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


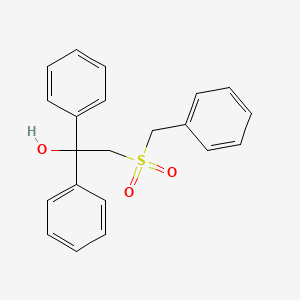


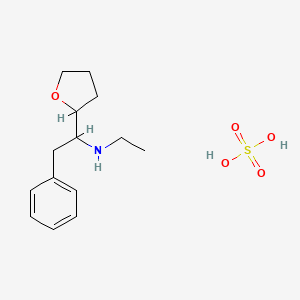

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)
![Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B2478606.png)
![7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2478607.png)
